Lanostane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanostane can be synthesized through the cyclization of squalene-2,3-epoxide . This process involves multiple cyclizations to form a chair-boat-chair-boat conformation in the carbonium ion intermediate, which then undergoes proton elimination to form protosterol . Subsequent backbone rearrangements lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as fungi of the genus Ganoderma . These fungi are known to produce this compound-type triterpenoids, which can be isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Lanostane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various this compound derivatives, such as lanosterol, which is formed by the hydroxylation of this compound .
Scientific Research Applications
Lanostane and its derivatives have a wide range of scientific research applications:
Chemistry: this compound serves as a precursor in the synthesis of various steroids and triterpenoids . Its unique structure makes it a valuable compound for studying the biosynthesis of complex molecules.
Biology: In biological research, this compound derivatives are used to study cell signaling pathways and membrane biology . Lanosterol, a derivative of this compound, plays a crucial role in the formation of cell membranes .
Medicine: this compound derivatives have shown potential in medicinal applications, particularly in the treatment of cancer and viral infections . For example, this compound triterpenes have been found to inhibit human immunodeficiency virus-1 protease, showing potential anti-HIV activity .
Industry: In the industrial sector, this compound derivatives are used in the production of pharmaceuticals and cosmetics . Their anti-inflammatory and antioxidant properties make them valuable ingredients in skincare products .
Mechanism of Action
Lanostane exerts its effects through various molecular targets and pathways:
Molecular Targets: this compound derivatives target enzymes and receptors involved in cell signaling and metabolism . For example, this compound triterpenoids can inhibit cyclin D1, leading to cell cycle arrest .
Pathways Involved: this compound triterpenoids modulate pathways related to apoptosis, inflammation, and oxidative stress . They can activate caspases and increase the Bax/Bcl-2 ratio, promoting apoptosis through mitochondrial and death receptor pathways .
Comparison with Similar Compounds
Dammarane: Found in ginseng, known for its adaptogenic properties.
Tirucallane: Found in neem, known for its anti-inflammatory and antimicrobial properties.
Euphanes: Found in various plants, known for their diverse biological activities.
Cucurbitanes: Found in cucurbits, known for their anti-cancer properties.
Lanostane stands out due to its significant role in steroid biosynthesis and its diverse pharmacological activities .
Properties
IUPAC Name |
(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25-,26+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIOPEXWVBIZAV-ZKYCIREVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474-20-4 | |
Record name | Lanostane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,14-Trimethylcholestane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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